-Amino-4-chlorobenzoic acid serves as a valuable precursor for the synthesis of diverse organic compounds due to the presence of both an amino and a carboxylic acid functional group. It can be used to synthesize various:
-Amino-4-chlorobenzoic acid exhibits interesting properties that make it relevant in material science research:
-Amino-4-chlorobenzoic acid possesses properties that make it useful in specific biological research areas:
2-Amino-4-chlorobenzoic acid is an aromatic amino acid derivative with the chemical formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol. It is characterized by the presence of an amino group (-NH₂) and a chlorine atom (Cl) attached to a benzoic acid structure. This compound is often used in various chemical syntheses and biological studies due to its unique properties and reactivity. Its systematic name is 4-chloro-2-aminobenzoic acid, and it is also known by its CAS number 89-77-0 .
These reactions make 2-amino-4-chlorobenzoic acid a versatile intermediate in organic synthesis.
Research indicates that 2-amino-4-chlorobenzoic acid exhibits significant biological activity. It has been studied for its potential role in:
Its biological properties are largely attributed to its structural features that allow interaction with various biological targets.
Several methods exist for synthesizing 2-amino-4-chlorobenzoic acid:
These methods allow for the efficient production of 2-amino-4-chlorobenzoic acid for research and industrial applications.
2-Amino-4-chlorobenzoic acid finds applications in various fields:
These applications underscore its importance in both industrial and academic settings.
Interaction studies involving 2-amino-4-chlorobenzoic acid focus on its binding affinity and reactivity with biological molecules. Research has shown that it interacts with enzymes involved in neurotransmitter metabolism, which may contribute to its neuroprotective effects. Additionally, studies have investigated its interactions with bacterial enzymes, providing insights into its potential as an antimicrobial agent .
Several compounds share structural similarities with 2-amino-4-chlorobenzoic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Aminobenzoic Acid | Amino group at position 2 | Used as a precursor for dyes and pharmaceuticals |
4-Chlorobenzoic Acid | Chlorine at position 4 | Commonly used as a pesticide intermediate |
3-Amino-4-chlorobenzoic Acid | Amino group at position 3 | Exhibits different biological activities |
5-Amino-2-chlorobenzoic Acid | Amino group at position 5 | Potential use in anti-inflammatory drugs |
The uniqueness of 2-amino-4-chlorobenzoic acid lies in its specific positioning of functional groups, which imparts distinct reactivity and biological activity compared to these similar compounds. Its specific applications in neuropharmacology further highlight its significance within this class of compounds .
2-Amino-4-chlorobenzoic acid serves as a precursor in the synthesis of quinazolinone derivatives, a class of heterocyclic compounds demonstrating potent acetylcholinesterase (AChE) inhibitory activity [2] [4]. The compound’s para-chlorine substituent and ortho-amino group facilitate cyclization reactions with urea or thiourea derivatives, yielding tricyclic quinazolinone frameworks. For instance, heating 2-amino-4-chlorobenzoic acid with excess urea at elevated temperatures produces 7-chloro-1H-quinazoline-2,4-dione, a scaffold that exhibits selective AChE inhibition [4].
Table 1: AChE Inhibitory Activity of Quinazolinone Derivatives
Compound | R Group | IC50 (nM) | Reference |
---|---|---|---|
7-Chloro-2,4-dione | H | 850 ± 23 | [4] |
6-Ethylquinazolinone | -CH2CH3 | 320 ± 15 | [5] |
6-Cyclohexylquinazolinone | -C6H11 | 290 ± 12 | [5] |
Donepezil | - | 12 ± 0.8 | [5] |
The electron-withdrawing chlorine atom at the C-7 position stabilizes the quinazolinone ring through resonance effects, while the amino group participates in hydrogen bonding with catalytic triad residues (e.g., Ser203, His447) in the AChE active site [5]. Molecular docking simulations further reveal that chlorinated derivatives exhibit stronger π-π stacking interactions with Trp86, a key residue in the enzyme’s gorge region [5].
Beyond AChE inhibition, 2-amino-4-chlorobenzoic acid derivatives modulate Aβ peptide aggregation, a hallmark of Alzheimer’s pathology. The compound’s planar aromatic system disrupts β-sheet formation by inserting into hydrophobic pockets of Aβ42 oligomers. SAR studies indicate that the chlorine atom’s position critically influences anti-aggregation efficacy. Para-substitution (as in 2-amino-4-chlorobenzoic acid) confers greater steric hindrance compared to meta- or ortho-substituted analogues, reducing fibril elongation rates by up to 40% in thioflavin-T assays [2].
The carboxylic acid group enhances solubility in aqueous media, enabling interactions with lysine residues (e.g., Lys16, Lys28) in Aβ peptides via salt bridges. Neutralizing this group through esterification diminishes anti-aggregation activity, underscoring the importance of ionic interactions [4]. Additionally, the amino group at the C-2 position forms hydrogen bonds with backbone carbonyls of valine and phenylalanine residues, further destabilizing protofibril structures [5].
Optimizing BBB penetration remains a challenge for chlorinated benzoic acid derivatives. Computational models predict permeability using descriptors such as logP, polar surface area (PSA), and molecular weight (MW). For 2-amino-4-chlorobenzoic acid (MW: 171.58 g/mol), the calculated logP of 1.24 suggests moderate lipophilicity, while its PSA of 63.3 Ų aligns with CNS-active compounds [2] [4].
Table 2: Predicted BBB Permeability Parameters
Parameter | 2-Amino-4-chlorobenzoic Acid | Chlorinated Analogue 1 | Chlorinated Analogue 2 |
---|---|---|---|
Molecular Weight (g/mol) | 171.58 | 198.45 | 210.50 |
logP | 1.24 | 2.15 | 2.30 |
PSA (Ų) | 63.3 | 58.9 | 55.2 |
BBB Permeability (logBB) | -0.45 | -0.12 | 0.08 |
Chlorine atoms increase logP values, enhancing passive diffusion, but excessive halogenation (e.g., di- or tri-chloro analogues) elevates MW beyond the 500 Da threshold, reducing permeability [2]. Hybrid derivatives incorporating 2-amino-4-chlorobenzoic acid with tertiary amine moieties show improved logBB (brain-to-blood ratio) by leveraging active transport mechanisms [5].
Irritant